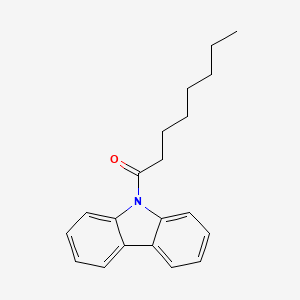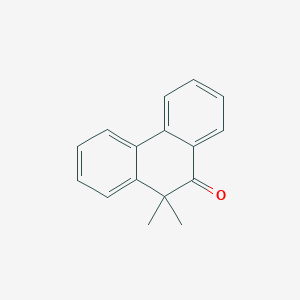
10,10-Dimethylphenanthren-9-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
10,10-Dimethylphenanthren-9-one is an organic compound with the molecular formula C16H14O It is a derivative of phenanthrene, characterized by the presence of two methyl groups at the 10th position and a ketone group at the 9th position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of 10,10-Dimethylphenanthren-9-one typically involves several steps:
Substitution Reaction: The process begins with the substitution reaction of o-chlorobenzyl chloride and benzene to form o-chlorodiphenylmethane.
Grignard Reaction: o-Chlorodiphenylmethane undergoes a Grignard reaction with magnesium ribbons to form a Grignard reagent.
Addition Reaction: The Grignard reagent reacts with acetone, followed by hydrolysis and condensation reactions to produce 10,10-dimethyl diphenylmethane.
Bromination and Hydrolysis: Finally, 10,10-dimethyl diphenylmethane undergoes bromination and hydrolysis to yield this compound.
Industrial Production Methods: Industrial production methods for this compound are similar to the laboratory synthesis but are optimized for higher yields and cost efficiency. The process involves large-scale reactions with careful control of reaction conditions to ensure the purity and quality of the final product .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in electrophilic substitution reactions, where the methyl groups or the ketone group can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Various electrophiles in the presence of catalysts like aluminum chloride or ferric chloride.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or hydrocarbons.
Substitution: Formation of substituted phenanthrene derivatives.
Aplicaciones Científicas De Investigación
10,10-Dimethylphenanthren-9-one has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as an intermediate in the synthesis of pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 10,10-Dimethylphenanthren-9-one involves its interaction with molecular targets and pathways within biological systems. The compound can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins and DNA. This interaction can lead to various biological effects, including inhibition of enzyme activity and disruption of cellular processes .
Comparación Con Compuestos Similares
- 10,10-Dimethylanthracen-9-one
- 10,10-Diphenylphenanthren-9-one
- 9,10-Dihydrophenanthrene
Comparison: 10,10-Dimethylphenanthren-9-one is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. Compared to similar compounds, it exhibits different reactivity patterns and biological activities. For instance, 10,10-Diphenylphenanthren-9-one has enhanced stability and different electronic properties due to the presence of phenyl groups .
Propiedades
Número CAS |
6948-59-0 |
|---|---|
Fórmula molecular |
C16H14O |
Peso molecular |
222.28 g/mol |
Nombre IUPAC |
10,10-dimethylphenanthren-9-one |
InChI |
InChI=1S/C16H14O/c1-16(2)14-10-6-5-8-12(14)11-7-3-4-9-13(11)15(16)17/h3-10H,1-2H3 |
Clave InChI |
AQDOJLHKSYMMEV-UHFFFAOYSA-N |
SMILES canónico |
CC1(C2=CC=CC=C2C3=CC=CC=C3C1=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



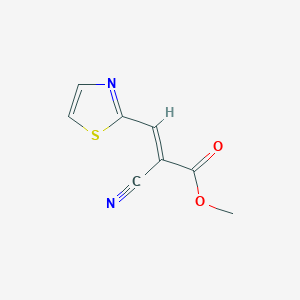

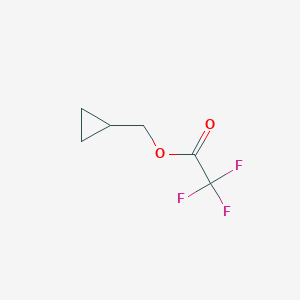
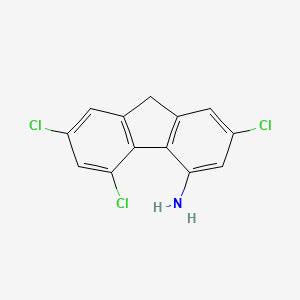

![(3S)-3-{[Tri(propan-2-yl)silyl]oxy}-1-oxaspiro[5.5]undec-4-en-7-one](/img/structure/B11949565.png)
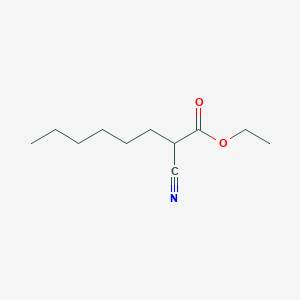
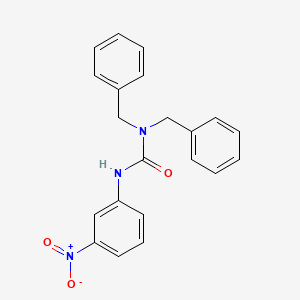


![n-[(e)-(2,4-Dichlorophenyl)methylidene]-4-methoxyaniline](/img/structure/B11949604.png)
![2-Chloro-3-[(3,4-dichlorophenyl)amino]naphthalene-1,4-dione](/img/structure/B11949608.png)
